N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a phenyl group, a thiazole ring, a chloro substituent, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration and Chlorination: The nitro and chloro substituents can be introduced through nitration and chlorination reactions, respectively. Nitration typically involves the reaction of the aromatic ring with a mixture of concentrated nitric and sulfuric acids, while chlorination can be achieved using chlorine gas or other chlorinating agents.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (e.g., amines, thiols) for nucleophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies to investigate its biological activity, such as its potential as an antimicrobial or anticancer agent.
Medicine: Research into its pharmacological properties may reveal therapeutic potential for treating various diseases.
Industry: It can be utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the function of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it might interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-fluorobenzamide
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
- N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide is unique due to the presence of both chloro and nitro substituents on the benzamide moiety. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O4S/c24-16-11-12-18(27(30)31)17(13-16)22(29)26-23-25-19(14-7-3-1-4-8-14)21(32-23)20(28)15-9-5-2-6-10-15/h1-13H,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIQAUQEELPSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.